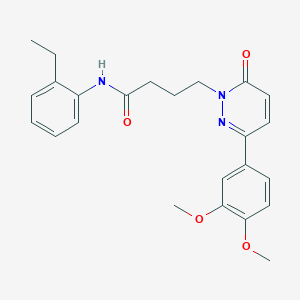

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide

描述

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its structure includes a 3,4-dimethoxyphenyl group attached to the pyridazinone core and a butanamide chain linked to a 2-ethylphenyl moiety.

属性

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-ethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-4-17-8-5-6-9-19(17)25-23(28)10-7-15-27-24(29)14-12-20(26-27)18-11-13-21(30-2)22(16-18)31-3/h5-6,8-9,11-14,16H,4,7,10,15H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLHRJMUUHIVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Characteristics

The compound has a molecular formula of and a molecular weight of approximately 420.49 g/mol. It features a pyridazine core substituted with a dimethoxyphenyl group and an ethylphenyl moiety, contributing to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N4O3 |

| Molecular Weight | 420.49 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from simple precursors that undergo various transformations to introduce the pyridazine core and the substituents.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes or receptors involved in various signaling pathways. Notably, it has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), which is crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Increased cAMP levels can lead to anti-inflammatory effects and modulation of immune responses, making it a candidate for treating conditions like asthma and rheumatoid arthritis.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the phenyl and pyridazine moieties can significantly influence biological activity. For example, compounds with additional methoxy groups on the phenyl ring tend to exhibit enhanced PDE4 inhibitory activity.

Case Studies

- PDE4 Inhibition : In a study examining various PDE4 inhibitors, the compound demonstrated significant potency compared to other known inhibitors, suggesting its potential utility in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of similar compounds have shown promising results in models of neurodegenerative diseases, indicating that this compound may also possess neuroprotective capabilities.

- Anti-Cancer Potential : Some derivatives have been evaluated for their anti-cancer properties, revealing that they can induce apoptosis in specific cancer cell lines through modulation of cAMP signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis of structural analogs reveals differences in biological activity based on minor structural changes. The following table summarizes notable activities of similar compounds:

| Compound Name | Notable Activity |

|---|---|

| 6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one | PDE4 Inhibitor |

| N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide | SDH Inhibitor |

| (S)-2-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)-3-methylbutanoic acid | Potential Anti-inflammatory Agent |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Key Observations:

- N-Aryl Groups: The 2-ethylphenyl in the target compound introduces steric bulk compared to the 3-fluoro-4-methylphenyl (CAS 952991-35-4) or 4-sulfamoylphenethyl (CAS 953159-12-1), which may influence solubility and bioavailability .

Pharmacological and Physicochemical Considerations

- Bioactivity: Pyridazinone derivatives in were evaluated as formyl peptide receptor agonists, though specific activity data for the listed compounds are unavailable.

- Solubility : The 2-ethylphenyl group in the target compound may reduce aqueous solubility compared to the 4-sulfamoylphenethyl (CAS 953159-12-1), which has polar sulfonamide moieties .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide?

- Methodology : Multi-step synthesis typically involves coupling pyridazinone precursors with substituted aryl or alkyl amines. Key steps include:

- Cyclization of pyridazinone moieties under reflux conditions (e.g., using acetic anhydride as a solvent).

- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyridazinone intermediate and 2-ethylphenylamine .

- Critical Parameters : Reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling reactions). Yield optimization requires HPLC monitoring of intermediates (≥95% purity) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Primary Methods :

- NMR : H and C NMR to confirm substitution patterns on the pyridazinone and aryl rings.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- FT-IR : Identification of carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) functional groups .

- Advanced Validation : X-ray crystallography for absolute stereochemical confirmation (if crystalline derivatives are obtainable) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Assay Design :

- Anticancer : MTT assay against human cancer cell lines (e.g., HepG2, MCF-7) with IC determination.

- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or phosphatases (e.g., EGFR, VEGFR) .

- Controls : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to minimize false positives.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Strategy :

- Synthesize analogs with modifications to the 3,4-dimethoxyphenyl group (e.g., replacing methoxy with halogens or alkyl groups).

- Test derivatives in parallel bioassays to correlate substituent effects with activity .

- Computational Support : Molecular docking (AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or β-amyloid .

Q. What experimental approaches resolve contradictions in reported biological data?

- Case Example : Discrepancies in IC values across studies may arise from assay conditions (e.g., serum concentration, incubation time).

- Resolution :

- Standardize protocols (e.g., 48-hour incubation, 10% FBS in media).

- Validate results using orthogonal assays (e.g., ATP-based viability assays vs. calcein-AM staining) .

Q. How can reaction pathways be optimized for scalability without compromising yield?

- Process Chemistry Considerations :

- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Implement flow chemistry for continuous amide bond formation, reducing batch-to-batch variability .

- Quality Control : In-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Key Challenges and Solutions

- Low Solubility : Use PEG-based nanoformulations or β-cyclodextrin complexes to enhance bioavailability for in vivo studies .

- Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。